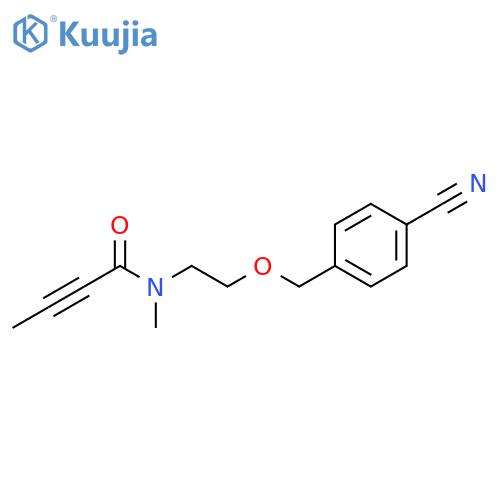Cas no 2411270-66-9 (N-{2-(4-cyanophenyl)methoxyethyl}-N-methylbut-2-ynamide)

2411270-66-9 structure
商品名:N-{2-(4-cyanophenyl)methoxyethyl}-N-methylbut-2-ynamide
N-{2-(4-cyanophenyl)methoxyethyl}-N-methylbut-2-ynamide 化学的及び物理的性質
名前と識別子
-
- EN300-26575027
- N-{2-[(4-cyanophenyl)methoxy]ethyl}-N-methylbut-2-ynamide
- Z2203156205
- 2411270-66-9
- N-[2-[(4-Cyanophenyl)methoxy]ethyl]-N-methylbut-2-ynamide
- N-[2-[(4-Cyanophenyl)methoxy]ethyl]-N-methyl-2-butynamide
- N-{2-(4-cyanophenyl)methoxyethyl}-N-methylbut-2-ynamide
-
- インチ: 1S/C15H16N2O2/c1-3-4-15(18)17(2)9-10-19-12-14-7-5-13(11-16)6-8-14/h5-8H,9-10,12H2,1-2H3
- InChIKey: ACKYAGDAXFFHRB-UHFFFAOYSA-N
- ほほえんだ: C(N(CCOCC1=CC=C(C#N)C=C1)C)(=O)C#CC
計算された属性
- せいみつぶんしりょう: 256.121177757g/mol
- どういたいしつりょう: 256.121177757g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 19
- 回転可能化学結合数: 5
- 複雑さ: 402
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 53.3Ų
- 疎水性パラメータ計算基準値(XlogP): 1.8
じっけんとくせい
- 密度みつど: 1.14±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- ふってん: 404.7±55.0 °C(Predicted)
- 酸性度係数(pKa): -1.51±0.70(Predicted)
N-{2-(4-cyanophenyl)methoxyethyl}-N-methylbut-2-ynamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26575027-1.0g |
N-{2-[(4-cyanophenyl)methoxy]ethyl}-N-methylbut-2-ynamide |
2411270-66-9 | 95.0% | 1.0g |
$0.0 | 2025-03-20 | |
| Enamine | EN300-26575027-1g |
N-{2-[(4-cyanophenyl)methoxy]ethyl}-N-methylbut-2-ynamide |
2411270-66-9 | 90% | 1g |
$0.0 | 2023-09-14 |
N-{2-(4-cyanophenyl)methoxyethyl}-N-methylbut-2-ynamide 関連文献
-
Jing Xu,Chunrui Wang,Yao Zhang,Xu Liu,Xiaoyun Liu,Shenyang Huang,Xiaoshuang Chen CrystEngComm, 2013,15, 764-768
-
Michael Bachmann,Olivier Blacque,Koushik Venkatesan Dalton Trans., 2015,44, 10003-10013
-
A. Ash,P. J. Wilde,D. J. Bradshaw,S. P. King,J. R. Pratten Soft Matter, 2016,12, 2794-2801
-
Zoubir El-Hachemi,Carlos Escudero,Francisco Acosta-Reyes,M. Teresa Casas,Virginia Altoe,Shaul Aloni,Gerard Oncins,Alessandro Sorrenti,Joaquim Crusats,J. Lourdes Campos,Josep M. Ribó J. Mater. Chem. C, 2013,1, 3337-3346
2411270-66-9 (N-{2-(4-cyanophenyl)methoxyethyl}-N-methylbut-2-ynamide) 関連製品
- 872590-47-1(3-(3-fluorophenyl)-6-2-oxo-2-(piperidin-1-yl)ethyl-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one)
- 1179622-21-9(1-tert-butoxycarbonyl-3,4-dihydro-2H-quinoline-5-carboxylic acid)
- 544702-49-0(5-bromo-N-ethyl-2-furamide)
- 1622406-25-0(Benzaldehyde, 4-ethenyl-2-nitro-)
- 2877638-15-6(2-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyridine)
- 847378-13-6(2-{(2Z)-3-oxo-2-(3,4,5-trimethoxyphenyl)methylidene-2,3-dihydro-1-benzofuran-6-yloxy}acetonitrile)
- 2007275-34-3(5-Pyrimidinecarboxylic acid, 4-ethyl-2-(3-thietanyl)-)
- 2138421-48-2(3-amino-N-cyclobutyl-N-methyl-N-propylbenzene-1-sulfonoimidamide)
- 149910-78-1(Benzene, 2-(bromomethyl)-1-(3-bromopropyl)-4-methyl-)
- 357268-80-5(N'-(2-methoxyphenyl)-N-(2-methylpropyl)ethanediamide)
推奨される供給者
江苏科伦多食品配料有限公司
ゴールドメンバー
中国のサプライヤー
試薬

Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
